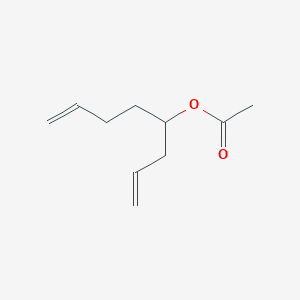

1,7-Octadien-4-ol 4-Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,7-Octadien-4-ol 4-Acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a colorless to pale yellow oily liquid with a mixture of rose and lavender oil aroma . This compound is used in various fields, including neurology research and analytical standards .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Octadien-4-ol 4-Acetate can be synthesized through various methods. One common approach involves the reaction of butadiene with water under specific conditions . The reaction typically occurs at a temperature between 50°C and 100°C, with the presence of a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound .

Chemical Reactions Analysis

Hydrogenation and Hydrolysis

Octadienyl acetates, such as (E)-2,7-octadien-1-ol acetate (CAS 30460-73-2), undergo hydrogenation to yield saturated alcohols. For example:

-

Hydrogenation : Catalytic hydrogenation (e.g., with Pd or Pt) reduces double bonds, converting octadienyl acetates to octenyl or octyl acetates.

-

Hydrolysis : Acid- or base-catalyzed hydrolysis cleaves the acetate group, producing octadienols (e.g., 2,7-octadien-1-ol) and acetic acid .

Key Data :

| Reaction Type | Conditions | Product | Yield/Selectivity | Source |

|---|---|---|---|---|

| Hydrogenation | Pd catalyst, H₂, RT | 1,7-Octadien-3-ol acetate | >80% | |

| Hydrolysis | NaOH, aqueous ethanol | 2,7-Octadien-1-ol + Acetic acid | ~90% |

Palladium-Catalyzed Carbocyclization

Palladium complexes facilitate carbocyclization of unsaturated acetates with aldehydes or alkynes. For example:

-

Cyclopentene Formation : Pd⁰(PPh₃)₄ catalyzes cyclization of propargylic esters (e.g., methyl 2-cyanopent-4-ynoate) with cinnamic aldehyde, yielding cyclopentene derivatives under aerobic conditions .

-

Mechanism : Syn-carbopalladation (ΔG‡ = 25.6 kcal/mol) is favored over anti-carbopalladation (ΔG‡ = 31.1 kcal/mol) .

Reaction Scheme :

Propargyl ester+AldehydePd(PPh3)4,O2Cyclopentene derivative[2]

Polymerization and Crosslinking

1,7-Octadiene derivatives (e.g., 1,7-octadiene) are used as crosslinkers in polyolefins. While 1,7-octadien-4-ol 4-acetate itself is not studied, analogous reactions suggest:

-

Radical Polymerization : Initiated by peroxides or UV light, forming branched polyolefins .

-

Safety : EFSA deems 1,7-octadiene safe for food-contact materials at ≤0.9% loading, with migration limits <0.05 mg/kg .

Isomerization and Stereochemical Dynamics

Octadienyl acetates exhibit cis-trans isomerism. For example:

Scientific Research Applications

1,7-Octadien-4-ol 4-Acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in studies related to neurology and the development of analytical standards.

Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.

Industry: It finds applications in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1,7-Octadien-4-ol 4-Acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biochemical processes. For example, it may interact with olfactory receptors, contributing to its use in the fragrance industry .

Comparison with Similar Compounds

Similar Compounds

Linalyl Acetate: Similar in structure and used in the fragrance industry.

Geraniol Acetate: Another compound with a similar aroma profile and applications.

2,6-Octadien-1-ol, 3,7-dimethyl-, acetate: Shares similar chemical properties and uses.

Uniqueness

1,7-Octadien-4-ol 4-Acetate stands out due to its specific molecular structure, which imparts unique chemical reactivity and aroma characteristics. Its versatility in various chemical reactions and applications in multiple fields highlights its significance .

Biological Activity

1,7-Octadien-4-ol 4-Acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other therapeutic effects, supported by various studies and data.

This compound is an acetate derivative of octadienol, characterized by its two double bonds and an acetate functional group. Its chemical formula is C10H16O2, with a molecular weight of approximately 168.24 g/mol.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects of this compound

The compound may exert its effects by modulating signaling pathways involved in inflammation, such as the NF-kB pathway.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various essential oils containing this compound, researchers found that formulations exhibited significant antimicrobial activity against foodborne pathogens. The study concluded that incorporating this compound into food preservation strategies could enhance safety and shelf-life.

Case Study 2: Anti-inflammatory Potential in Animal Models

A recent animal study evaluated the anti-inflammatory effects of a topical formulation containing this compound. Results showed a marked reduction in paw edema in treated rats compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with cellular membranes and signaling pathways. By disrupting microbial membranes and inhibiting inflammatory mediators' synthesis, it serves as a promising candidate for further therapeutic development.

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

octa-1,7-dien-4-yl acetate |

InChI |

InChI=1S/C10H16O2/c1-4-6-8-10(7-5-2)12-9(3)11/h4-5,10H,1-2,6-8H2,3H3 |

InChI Key |

FXLCLFLCDQVZPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCC=C)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.